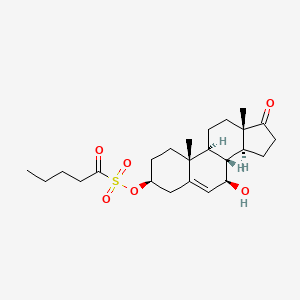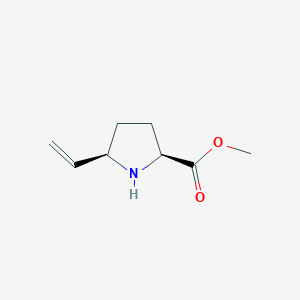
7-Methyloctan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyloctan-4-ol is an organic compound belonging to the class of secondary alcohols. It has the molecular formula C₉H₂₀O and a molecular weight of 144.2545.
準備方法
Synthetic Routes and Reaction Conditions: 7-Methyloctan-4-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of 7-methyloctan-4-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 7-methyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 7-methyloctan-4-one. Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of 7-methyloctan-4-one to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming 7-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide (PBr₃), and other halogenating agents.
Major Products:
Oxidation: 7-Methyloctan-4-one.
Reduction: this compound.
Substitution: 7-Methyloctyl chloride and other substituted derivatives.
科学的研究の応用
7-Methyloctan-4-ol has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, including chiral building blocks and insect pheromones.
Biology: It is used in studies related to the metabolism of secondary alcohols and their biological effects.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 7-Methyloctan-4-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo metabolic transformations in biological systems, leading to the formation of metabolites that may exert specific effects. The hydroxyl group in this compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
類似化合物との比較
4-Octanol: Similar in structure but lacks the methyl substitution at the seventh carbon.
2-Methyl-4-octanol: Another secondary alcohol with a different position of the methyl group.
4-Methyl-2-pentanol: A shorter chain secondary alcohol with a similar functional group.
Uniqueness: 7-Methyloctan-4-ol is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and interactions with biological systems. This structural feature distinguishes it from other secondary alcohols and contributes to its specific applications and properties .
特性
CAS番号 |
33933-77-6 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
7-methyloctan-4-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-9(10)7-6-8(2)3/h8-10H,4-7H2,1-3H3 |
InChIキー |
KJMBBHZOLRRVMV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)



![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)





